Cas no 2229669-71-8 (1-fluoro-3-methyl-5-(2-nitroethenyl)benzene)

1-Fluoro-3-methyl-5-(2-nitroethenyl)benzene is a fluorinated aromatic compound featuring a nitroethenyl functional group, which enhances its reactivity in various chemical transformations. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methyl) substituents on the benzene ring imparts unique electronic properties, making it a versatile intermediate in organic synthesis. Its structural features are particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. The nitroethenyl group offers potential for further functionalization, including cycloaddition or reduction reactions, while the fluorine atom improves metabolic stability in bioactive compounds. This compound is well-suited for applications requiring precise control over molecular architecture.
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene structure
2229669-71-8 structure
Product Name:1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
CAS No:2229669-71-8
MF:C9H8FNO2
MW:181.163725852966
CID:6519537
PubChem ID:137727903
Update Time:2025-06-08

1-fluoro-3-methyl-5-(2-nitroethenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
    • EN300-1739632
    • 2229669-71-8
    • Inchi: 1S/C9H8FNO2/c1-7-4-8(2-3-11(12)13)6-9(10)5-7/h2-6H,1H3/b3-2+
    • InChI Key: VJKXBNKWVXAIIM-NSCUHMNNSA-N
    • SMILES: FC1C=C(/C=C/[N+](=O)[O-])C=C(C)C=1

Computed Properties

  • Exact Mass: 181.05390666g/mol
  • Monoisotopic Mass: 181.05390666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 45.8Ų

1-fluoro-3-methyl-5-(2-nitroethenyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1739632-1g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
1g
$785.0 2023-09-20
Enamine
EN300-1739632-5g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
5g
$2277.0 2023-09-20
Enamine
EN300-1739632-10g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
10g
$3376.0 2023-09-20
Enamine
EN300-1739632-0.05g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
0.05g
$660.0 2023-09-20
Enamine
EN300-1739632-0.1g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
0.1g
$691.0 2023-09-20
Enamine
EN300-1739632-0.25g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
0.25g
$723.0 2023-09-20
Enamine
EN300-1739632-0.5g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
0.5g
$754.0 2023-09-20
Enamine
EN300-1739632-1.0g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
1g
$785.0 2023-06-03
Enamine
EN300-1739632-2.5g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
2.5g
$1539.0 2023-09-20
Enamine
EN300-1739632-5.0g
1-fluoro-3-methyl-5-(2-nitroethenyl)benzene
2229669-71-8
5g
$2277.0 2023-06-03

Additional information on 1-fluoro-3-methyl-5-(2-nitroethenyl)benzene

Professional Introduction to 1-Fluoro-3-methyl-5-(2-nitroethenyl)benzene (CAS No. 2229669-71-8)

1-Fluoro-3-methyl-5-(2-nitroethenyl)benzene, identified by its CAS number 2229669-71-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic hydrocarbons with functional groups that make it a promising candidate for various chemical modifications and biological applications. The presence of a fluoro substituent, combined with a methyl group and a 2-nitroethenyl side chain, endows it with unique electronic and steric properties that are highly relevant in the design of novel therapeutic agents.

The structural features of 1-fluoro-3-methyl-5-(2-nitroethenyl)benzene make it an intriguing subject for synthetic chemists and biologists alike. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is particularly valuable in drug development. In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced bioavailability and reduced susceptibility to enzymatic degradation. The incorporation of a methyl group at the 3-position further influences the compound's reactivity and potential biological activity, while the 2-nitroethenyl moiety introduces a site for further functionalization, enabling the synthesis of more complex derivatives.

In the realm of medicinal chemistry, 1-fluoro-3-methyl-5-(2-nitroethenyl)benzene has been explored as a precursor for various pharmacophores. The combination of these functional groups suggests potential applications in the development of small-molecule inhibitors, agonists, or antagonists targeting specific biological pathways. For instance, studies have indicated that aromatic compounds with similar structural motifs may exhibit properties relevant to neurological disorders, cancer therapy, and anti-inflammatory treatments. The nitroethenyl group, in particular, has been shown to participate in Michael addition reactions, a key mechanism in the synthesis of bioactive molecules.

The latest research in this area has highlighted the compound's utility in generating libraries of novel compounds for high-throughput screening. By leveraging its versatile structure, researchers can rapidly modify the positions and types of substituents to optimize biological activity. This approach aligns with the growing trend toward de novo drug design, where computational methods are used to predict and refine molecular structures based on desired properties. The use of 1-fluoro-3-methyl-5-(2-nitroethenyl)benzene as a scaffold exemplifies this innovative strategy, demonstrating its potential as a building block for next-generation therapeutics.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.